![molecular formula C13H20Cl3NO2 B4664035 2-[(3,5-dichloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4664035.png)
2-[(3,5-dichloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride
Overview
Description
2-[(3,5-dichloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DEBE-1 and is synthesized through a specific method that involves several steps.
Mechanism of Action
The mechanism of action of DEBE-1 is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. For example, DEBE-1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, DEBE-1 may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
DEBE-1 has been shown to have several biochemical and physiological effects in the body. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, DEBE-1 has been shown to modulate the activity of certain enzymes, such as acetylcholinesterase, and receptors in the body, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
DEBE-1 has several advantages for lab experiments, including its ability to modulate the activity of certain enzymes and receptors in the body, making it a valuable tool for studying these processes. However, there are some limitations to using DEBE-1 in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DEBE-1, including its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, DEBE-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Scientific Research Applications
DEBE-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DEBE-1 has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the proliferation of cancer cells. In biochemistry, DEBE-1 has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase. In pharmacology, DEBE-1 has been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease.
properties
IUPAC Name |
2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]butan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2.ClH/c1-3-10(8-17)16-7-9-5-11(14)13(18-4-2)12(15)6-9;/h5-6,10,16-17H,3-4,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEBRBZWPSDPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)Cl)OCC)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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